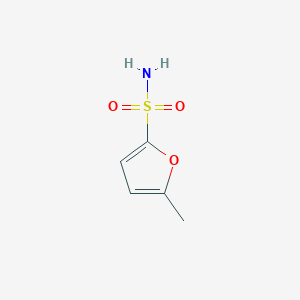

5-Methylfuran-2-sulfonamide

Description

Properties

IUPAC Name |

5-methylfuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVRGWDWLKEIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108583-53-5 | |

| Record name | 5-methylfuran-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuran-2-sulfonamide typically involves the reaction of 5-methylfuran with sulfonamide reagents under controlled conditions. One common method includes the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions such as Michael addition, intramolecular nucleophilic addition, and elimination to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to achieve regiospecific formation of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

5-Methylfuran-2-sulfonamide has demonstrated potential as an antimicrobial agent. Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds with methyl sulfonamide substituents have shown improved pharmacokinetic profiles, enhancing their efficacy against infections like Chlamydia trachomatis. In vivo studies revealed that certain analogues of methyl sulfonamide effectively inhibited the infectivity of this pathogen at low micromolar concentrations, highlighting the importance of this compound in developing new antibiotics .

Drug Development

The incorporation of this compound into drug formulations can enhance bioavailability and therapeutic effectiveness. Studies have shown that methyl sulfonamide groups improve solubility and permeability, which are crucial for oral medications. For example, a specific methyl sulfonamide analogue demonstrated an apparent bioavailability of 41% when administered orally, compared to other analogues that had negligible uptake .

Environmental Applications

Pesticide Development

this compound is being explored as a potential active ingredient in pesticide formulations. Its structural characteristics may contribute to the development of environmentally friendly pesticides with lower toxicity profiles compared to traditional chemicals. The sulfonamide group can enhance the binding affinity of these compounds to biological targets in pests, improving their efficacy while minimizing environmental impact.

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals. The unique furan ring structure allows for versatile chemical modifications, enabling the synthesis of complex molecules through reactions such as nucleophilic substitutions and coupling reactions.

Case Studies

Mechanism of Action

The mechanism of action of 5-Methylfuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This mechanism is similar to that of other sulfonamide drugs, which act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Furan Ring

5-Ethylfuran-2-sulfonamide

- Structure : Ethyl group replaces the methyl substituent.

- Synthesis : Similar to the methyl variant but uses 5-ethylfuran-2-sulfonyl chloride.

4-(2-Hydroxypropan-2-yl)-5-Methylfuran-2-sulfonamide

- Structure : Additional hydroxypropan-2-yl group at the 4-position.

- Impact : Introduces hydrogen-bonding capability, which may enhance target binding affinity. Used in advanced NLRP3 inhibitors with modified pharmacokinetic profiles .

Furan-2-sulfonamide

Sulfonamide vs. Sulfonyl/Sulfonic Acid Derivatives

Key Observations :

- Sulfonamides (e.g., this compound) exhibit hydrogen-bonding capacity via the -SO₂NH₂ group, critical for enzyme inhibition.

- Sulfonyl/sulfonic acid derivatives (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) lack this NH₂ group, reducing direct target interactions but improving metabolic stability .

Biological Activity

5-Methylfuran-2-sulfonamide, also known as N-hydroxy-5-methylfuran-2-sulfonamide or Cimlanod, is a compound under investigation for its potential therapeutic applications, particularly in cardiovascular diseases. This article explores its biological activity, focusing on its antibacterial properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The structure includes a furan ring substituted with a methyl group and a sulfonamide moiety, contributing to its potential efficacy in various applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamides, including this compound. These compounds are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial DNA replication.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | Escherichia coli | 31 ± 0.12 | 7.81 |

| This compound | Staphylococcus aureus | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | Escherichia coli | 32 ± 0.12 | - |

The compound exhibited significant antibacterial activity comparable to ciprofloxacin against E. coli, indicating its potential as an effective antimicrobial agent .

Antioxidant Activity

In addition to its antibacterial properties, studies have evaluated the antioxidant activity of sulfonamides, including this compound. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was used to measure free radical scavenging activity.

DPPH Radical Scavenging Assay Results

Table 2 presents the antioxidant activity measured by IC50 values:

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.66 |

| Other derivatives | Varies (0.66 - 1.75) |

The results indicate that the presence of the methyl group significantly enhances the radical scavenging ability of this compound .

Pharmacological Implications

The pharmacological profile of this compound extends beyond antibacterial effects. Its role as a pH-sensitive prodrug for nitroxyl (HNO) has been investigated for treating acute decompensated heart failure. The prodrug's design aims to enhance therapeutic efficacy while minimizing side effects associated with traditional treatments .

Case Studies and Clinical Relevance

Research has shown that compounds like Cimlanod can play a crucial role in managing conditions such as heart failure by modulating nitric oxide pathways, which are vital for cardiovascular health. Ongoing studies are focusing on optimizing its formulation and understanding its mechanism of action in vivo .

Q & A

Q. What are the standard synthetic routes for 5-methylfuran-2-sulfonamide, and what critical parameters influence yield?

The synthesis of sulfonamide derivatives typically involves sulfonation of the furan ring followed by amidation. For example, bromofuran derivatives react with chlorosulfonic acid under controlled temperatures (0°C to room temperature) to form sulfonyl chloride intermediates, which are then treated with amines (e.g., methylamine) to yield sulfonamides . Key parameters include reaction temperature, stoichiometry of chlorosulfonic acid, and solvent choice (e.g., dichloromethane). Yield optimization requires careful control of exothermic reactions during sulfonation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : 2D NMR (e.g., , , HSQC) for resolving overlapping signals, particularly in aromatic regions .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- HPLC/GC-MS : For purity assessment, especially when synthesizing derivatives with substituents prone to side reactions .

Q. What safety precautions are recommended for handling this compound given limited toxicity data?

While specific toxicity data for this compound is sparse, structurally related sulfonamides may exhibit irritant properties. Standard precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Conducting reactions in a fume hood to avoid inhalation.

- Adherence to protocols for sulfonyl chloride handling due to their corrosive nature .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks . Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, such as enzymes, by analyzing binding affinities and steric compatibility. For example, sulfonamide derivatives have shown affinity for carbonic anhydrase isoforms in simulations .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies in bioactivity data often arise from variations in:

- Experimental design : Differences in cell lines, assay conditions (pH, temperature), or solvent systems (DMSO vs. aqueous buffers).

- Structural modifications : Substituents on the phenyl or furan rings significantly alter activity. Meta-analysis of structure-activity relationship (SAR) studies is critical .

- Statistical validation : Use of ANOVA or regression models to assess dose-response reliability .

Q. How can researchers design derivatives of this compound to enhance antimicrobial activity?

Rational design strategies include:

- Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring to improve membrane permeability .

- Hybrid pharmacophores : Combining the sulfonamide moiety with known antimicrobial scaffolds (e.g., β-lactams) to exploit synergistic effects.

- In vitro screening : Stepwise evaluation against Gram-positive and Gram-negative bacteria with MIC (Minimum Inhibitory Concentration) assays .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Scalability issues include:

- Purification bottlenecks : Column chromatography is impractical for large batches; alternatives like recrystallization or fractional distillation must be optimized.

- Exothermic hazards : Sulfonation reactions require precise temperature control to avoid runaway reactions.

- Regulatory compliance : Documentation of impurities (e.g., residual solvents) per ICH guidelines .

Methodological Guidance for Data Analysis

Q. How should researchers address gaps in toxicological data for this compound?

Apply the read-across approach : Use toxicity data from structurally similar sulfonamides (e.g., 5-amino-2-methylbenzenesulfonamide) to infer potential hazards. Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Q. What statistical tools are recommended for analyzing dose-response relationships in sulfonamide bioassays?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.

- Principal Component Analysis (PCA) : Identify correlations between structural features and activity .

Tables for Key Data

Table 1: Common Synthetic Intermediates for Sulfonamide Derivatives

| Intermediate | Role in Synthesis | Key Reaction Conditions | Reference |

|---|---|---|---|

| 5-Bromofuran-2-sulfonyl chloride | Sulfonation precursor | 0°C, DCM, chlorosulfonic acid | |

| Methylamine hydrochloride | Amidation agent | Room temperature, base (e.g., NaOH) |

Table 2: Computational Parameters for DFT Studies

| Parameter | Typical Value | Application | Reference |

|---|---|---|---|

| Basis set | 6-31G(d,p) | Geometry optimization | |

| Solvent model | PCM (Water) | Simulate aqueous reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.